(3-Methylbut-3-ene-1-sulfonyl)benzene
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Overview
Description
(3-Methylbut-3-ene-1-sulfonyl)benzene is an organic compound with the molecular formula C11H14O2S It consists of a benzene ring substituted with a sulfonyl group and a 3-methylbut-3-ene chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methylbut-3-ene-1-sulfonyl)benzene can be achieved through several methods. One common approach involves the reaction of benzene with chlorosulfonic acid to form benzenesulfonyl chloride, which is then reacted with 3-methylbut-3-ene under suitable conditions to yield the desired product . The reaction typically requires a catalyst and controlled temperature to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale sulfonation processes using advanced equipment to handle the reagents and maintain the necessary reaction conditions. The use of continuous flow reactors and automated systems can enhance efficiency and safety in the production process.
Chemical Reactions Analysis
Types of Reactions
(3-Methylbut-3-ene-1-sulfonyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or other reduced forms.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of the benzene ring can yield nitro derivatives, while oxidation can produce sulfonic acids .
Scientific Research Applications
(3-Methylbut-3-ene-1-sulfonyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound can be utilized in studies involving sulfonyl-containing molecules and their biological activities.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or therapeutic agents, may involve this compound.
Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of (3-Methylbut-3-ene-1-sulfonyl)benzene involves its interaction with molecular targets and pathways in chemical reactions. For instance, in electrophilic aromatic substitution reactions, the sulfonyl group can act as an electron-withdrawing group, influencing the reactivity of the benzene ring . The compound’s effects in biological systems may involve interactions with enzymes or receptors, although specific details would depend on the context of its use .
Comparison with Similar Compounds
Similar Compounds
(3-Methylbut-1-ene-1-sulfonyl)benzene: Similar structure but with a different position of the double bond.
Benzenesulfonyl chloride: Lacks the 3-methylbut-3-ene chain but contains the sulfonyl group attached to the benzene ring.
Uniqueness
(3-Methylbut-3-ene-1-sulfonyl)benzene is unique due to the presence of both the sulfonyl group and the 3-methylbut-3-ene chain, which confer distinct chemical properties and reactivity. This combination allows for specific applications and reactions that may not be possible with other similar compounds .
Properties
CAS No. |
81582-87-8 |
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Molecular Formula |
C11H14O2S |
Molecular Weight |
210.29 g/mol |
IUPAC Name |
3-methylbut-3-enylsulfonylbenzene |
InChI |
InChI=1S/C11H14O2S/c1-10(2)8-9-14(12,13)11-6-4-3-5-7-11/h3-7H,1,8-9H2,2H3 |
InChI Key |
CTZQDUUYXACBEL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CCS(=O)(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
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